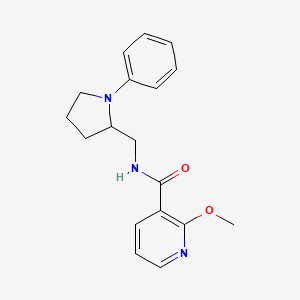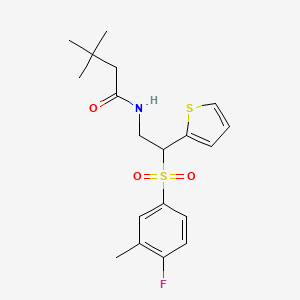![molecular formula C17H19N5O3 B2420479 9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 915905-71-4](/img/structure/B2420479.png)
9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. It also has various substituents on the purine core, including a 2-methoxy-5-methylphenyl group and a methyl group .Scientific Research Applications
Synthesis and Structural Analysis
- Research has led to the development of efficient synthetic pathways for purine and pyrimidine derivatives, which are core structures in many biologically active compounds. For instance, methods for synthesizing dihydropyrimido[5,4-d]pyrimidines involve treating aryl-6-cyanopurines with primary amines, showcasing the compound's foundational relevance in synthetic organic chemistry (Carvalho et al., 2007).
Molecular Modeling and Drug Design
- Molecular modeling studies have indicated that certain structural features, such as the methoxyurea side chain in related compounds, can significantly influence binding affinity and activity at target receptors. This insight is valuable for the design of new therapeutic agents, particularly as LHRH receptor antagonists for treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Pharmacological Potential
- The structural analysis of derivatives has revealed diverse conformational features that may contribute to their biological activity. Studies on related compounds have shown potential in forming polymers in crystals through un-classical hydrogen bonds, which could be relevant for drug formulation and stability (Wang et al., 2011).
Antiviral and Anticancer Activities
- Some derivatives have exhibited potent inhibitory activity against DNA viruses and retroviruses, highlighting their potential as antiviral agents. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have marked inhibitory effects on retrovirus replication in cell culture, underscoring the therapeutic potential of compounds within this chemical class (Hocková et al., 2003).
Anti-Inflammatory and Analgesic Properties
- Research on substituted pyrimido[2,1-f]purine derivatives has revealed anti-inflammatory activity, with certain compounds showing efficacy comparable to naproxen in animal models. This indicates the potential utility of such compounds in developing new anti-inflammatory and analgesic drugs (Kaminski et al., 1989).
properties
IUPAC Name |
9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-5-6-12(25-3)11(9-10)21-7-4-8-22-13-14(18-16(21)22)20(2)17(24)19-15(13)23/h5-6,9H,4,7-8H2,1-3H3,(H,19,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMOPBHCFVACQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2420397.png)
![3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420398.png)
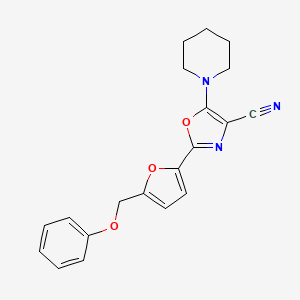
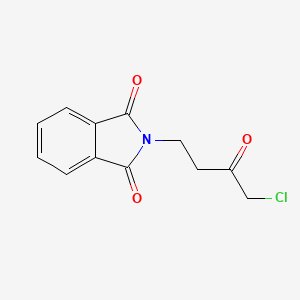
![Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2420403.png)
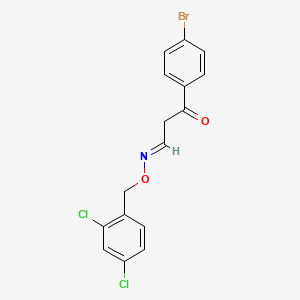
![Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2420405.png)
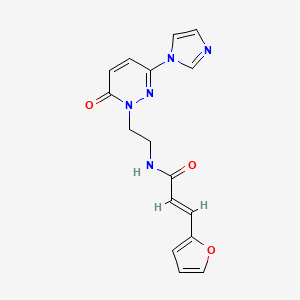
![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)
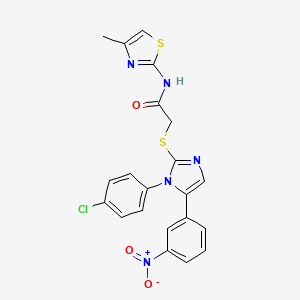
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)
![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)
